5-Bromo-2-fluoro-L-phenylalanine is a halogenated derivative of the amino acid phenylalanine, characterized by the presence of bromine and fluorine substituents on the aromatic ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways.
The synthesis of 5-Bromo-2-fluoro-L-phenylalanine typically involves several steps, including halogenation and amide coupling reactions. A common synthetic route begins with L-phenylalanine, which undergoes bromination at the 5-position and fluorination at the 2-position of the phenyl ring.
5-Bromo-2-fluoro-L-phenylalanine can participate in various chemical reactions typical for amino acids, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of fluorine and bromine, which can stabilize certain transition states during reactions.
In biological systems, 5-Bromo-2-fluoro-L-phenylalanine may act as an inhibitor or modulator of specific transporters involved in amino acid uptake, such as LAT1 (L-type amino acid transporter 1). The introduction of halogens alters its binding affinity and selectivity towards these transporters.
Studies indicate that modifications at positions 2 and 5 on the phenyl ring can significantly impact how effectively these compounds are transported across cell membranes, which has implications for their use as therapeutic agents .
Experimental data suggest that fluorinated derivatives exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, enhancing their utility in drug design .
5-Bromo-2-fluoro-L-phenylalanine is primarily used in scientific research contexts, particularly in:
This compound exemplifies how small structural changes can lead to significant variations in biological activity and therapeutic potential, making it a valuable subject for ongoing research in chemical biology and pharmacology.
Palladium-catalyzed cross-coupling reactions provide efficient routes to 5-bromo-2-fluoro-ʟ-phenylalanine by constructing its aromatic core. The Negishi coupling between protected ʟ-iodoalanine derivatives and halogenated aryl precursors is particularly effective. For example, Jackson et al. demonstrated that coupling N-Boc-ʟ-iodoalanine methyl ester with 4-bromo-2-fluoroiodobenzene using Pd₂(dba)₃ (2.5 mol%) and SPhos ligand (5 mol%) yields protected 5-bromo-2-fluoro-ʟ-phenylalanine derivatives at room temperature, achieving up to 80% yield [1] [6]. Catalyst selection critically influences efficiency: reducing Pd₂(dba)₃/SPhos to 0.25:0.5 mol% decreases yields to 21–77%, underscoring the need for optimized ligand-metal ratios [1]. Alternative aryl precursors like 5-bromo-2-fluorobenzyl bromides undergo alkylation with nickel(II) glycine Schiff bases (e.g., complex 14), enabling stereoselective synthesis of the target amino acid with >98% enantiomeric excess [9].
Table 1: Palladium-Catalyzed Synthesis of 5-Bromo-2-fluoro-ʟ-Phenylalanine
Aryl Halide | Catalyst System | Reaction Temp. | Yield (%) |
---|---|---|---|
4-Bromo-2-fluoroiodobenzene | Pd₂(dba)₃ (2.5 mol%)/SPhos (5 mol%) | RT | 80 |
5-Bromo-2-fluorobenzyl bromide | Ni(II)/Schiff base 14 | 0°C to RT | >85* |
Yields after hydrolysis of Schiff base intermediate [1] [9] |
Chiral auxiliaries enable enantioselective synthesis of 5-bromo-2-fluoro-ʟ-phenylalanine by controlling stereochemistry at the α-carbon. The Schöllkopf bis-lactim ether method alkylates fluorinated benzyl bromides with high diastereoselectivity. For instance, alkylating Schöllkopf’s reagent 34 with 5-bromo-2-fluorobenzyl bromide (35b) generates intermediate 36b, which undergoes acid hydrolysis and tert-butoxycarbonyl (Boc) protection to deliver Boc-(R)-5-bromo-2-fluorophenylalanine (38b) in >90% enantiomeric excess [1] [6]. Similarly, Oppolzer’s (S)-bornane-10,2-sultam auxiliary facilitates alkylation of bromo-fluoroaryl electrophiles, with subsequent auxiliary removal yielding enantiopure product [6]. Enzymatic resolution complements these methods: subtilisin Carlsberg protease selectively hydrolyzes N-Cbz-ᴅʟ-5-bromo-2-fluorophenylalanine methyl ester to yield ᴅ-ester (23a–c) and ʟ-acid (24a–c) derivatives [1].
Radiofluorination at the ortho-position of bromophenylalanine enables positron emission tomography (PET) applications, particularly for boron neutron capture therapy (BNCT) planning. Nucleophilic aromatic substitution (SNAr) using no-carrier-added [¹⁸F]F⁻ proves superior to electrophilic [¹⁸F]F₂ methods. Key advances include:
Table 2: Radiofluorination Methods for [¹⁸F]FBPA Analogues
Precursor Type | ¹⁸F Source | Catalyst | RCY (%) | Time (min) |
---|---|---|---|---|
Aryldiboron | [¹⁸F]KF/K222 | Cu(OTf)₂ | 9–16 | 30 |
Pinacol boronate ester | [¹⁸F]TBAF | Cu(OTf)₂ | 72 | 15 |
Neopentyl glycol boronate | [¹⁸F]KF/K222 | – | 25 | 20 |
RCY = radiochemical yield; K222 = kryptofix 2.2.2; TBAF = tetrabutylammonium fluoride [5]
The Erlenmeyer azalactone route synthesizes 5-bromo-2-fluorophenylalanine via stereoselective hydrogenation of dehydroamino acid intermediates. Key modifications include:
Solid-phase peptide synthesis (SPPS) incorporating 5-bromo-2-fluoro-ʟ-phenylalanine requires tailored resin linkers and side-chain protection:
Table 3: SPPS-Compatible Derivatives of 5-Bromo-2-fluoro-ʟ-Phenylalanine
Resin Linker | Anchoring Group | Cleavage Conditions | Purity Range (%) |
---|---|---|---|
Triazene | Aryl diazonium | 2–5% TFA/DCM → FeSO₄ | 73–94 |
Wang resin | C-terminal carboxyl | 95% TFA/H₂O | 65–85 |
Rink amide | C-terminal amide | 95% TFA/H₂O | 70–90 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2